molecular formula C54H34O8 B2597030 5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) CAS No. 913343-74-5

5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))

Cat. No. B2597030
CAS RN: 913343-74-5
M. Wt: 810.858
InChI Key: VBYOYAJNZNBKCO-UHFFFAOYSA-N
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Description

This compound, also known as 5’,5’‘’‘-(Anthracene-9,10-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)), is a complex organic molecule with the molecular formula C54H34O8 . It has a predicted density of 1.352±0.06 g/cm3 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a large number of carbon ©, hydrogen (H), and oxygen (O) atoms. The molecular weight is 810.84 . More detailed structural analysis would require specific spectroscopic data such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.352±0.06 g/cm3 . It is also predicted to have an acidity coefficient (pKa) of 3.33±0.10 . More detailed physical and chemical properties would require specific experimental data.

Scientific Research Applications

  • Organic Thin Film Transistors and Organic Photovoltaic Cells Anthracene-based molecules have been synthesized for use in organic thin film transistors (OTFTs) and organic photovoltaic (OPV) cells. These molecules demonstrate high charge carrier mobilities and good self-film-forming properties, enhancing the performance of devices like OTFTs and OPVs (Jo et al., 2011).

  • Enhancement of Photovoltaic Performance Star-shaped anthracene-based molecules have been used as electron-cascade donor materials in OPV cells. These molecules help in achieving high photovoltaic performance, characterized by significant improvements in parameters like short-circuit current and power conversion efficiency (Cha et al., 2013).

  • Metal–Organic Frameworks (MOFs) Anthracene and related aromatic dicarboxylates have been utilized in the synthesis of new metal–organic frameworks. These MOFs exhibit varied structural forms and have potential applications in areas like luminescence (Kan et al., 2011).

  • Catalysts in Chemical Reactions Anthracene derivatives have been used in studying the selectivity for methoxycarbonylation of ethylene and copolymerization with catalysts based on C4-bridged bidentate phosphines and phospholes, highlighting their utility in catalytic processes (Doherty et al., 2001).

  • Electron Acceptors in Organic Electronics Derivatives of anthracene have been explored as versatile electrophores for developing novel electron acceptors, showing potential utility in organic electronics (Suzuki et al., 2021).

  • Synthesis of Polyamides Anthracene fragments have been incorporated into the synthesis of high molecular weight polyamides. These materials, exhibiting strong film-forming properties, have potential applications in areas like material science (Vinogradova et al., 1989).

properties

{ "Design of the Synthesis Pathway": "The synthesis of compound '5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))' can be achieved through a multi-step process involving the coupling of anthracene-9,10-diboronic acid with 4,4''-dibromo-[1,1':3',1''-terphenyl] followed by oxidation and acid hydrolysis to yield the desired product.", "Starting Materials": [ "Anthracene-9,10-diboronic acid", "4,4''-dibromo-[1,1':3',1''-terphenyl]", "Palladium acetate", "Triphenylphosphine", "Copper(I) iodide", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Coupling of anthracene-9,10-diboronic acid with 4,4''-dibromo-[1,1':3',1''-terphenyl] using palladium acetate, triphenylphosphine, and copper(I) iodide as catalysts in anhydrous toluene at 100°C for 24 hours to yield the corresponding bis-terphenyl-anthracene product.", "Step 2: Oxidation of the bis-terphenyl-anthracene product using hydrogen peroxide in sulfuric acid at room temperature for 24 hours to yield the corresponding bis-terphenyl-anthracene dicarboxylic acid.", "Step 3: Acid hydrolysis of the bis-terphenyl-anthracene dicarboxylic acid using sodium hydroxide in water at 100°C for 24 hours to yield the desired product, '5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))'." ] }

CAS RN

913343-74-5

Molecular Formula

C54H34O8

Molecular Weight

810.858

IUPAC Name

4-[3-[10-[3,5-bis(4-carboxyphenyl)phenyl]anthracen-9-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid

InChI

InChI=1S/C54H34O8/c55-51(56)35-17-9-31(10-18-35)39-25-40(32-11-19-36(20-12-32)52(57)58)28-43(27-39)49-45-5-1-2-6-46(45)50(48-8-4-3-7-47(48)49)44-29-41(33-13-21-37(22-14-33)53(59)60)26-42(30-44)34-15-23-38(24-16-34)54(61)62/h1-30H,(H,55,56)(H,57,58)(H,59,60)(H,61,62)

InChI Key

VBYOYAJNZNBKCO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC(=CC(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O

solubility

not available

Origin of Product

United States

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